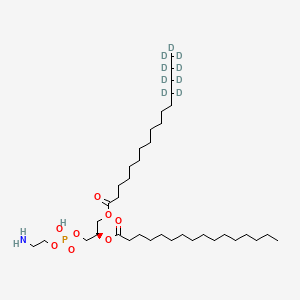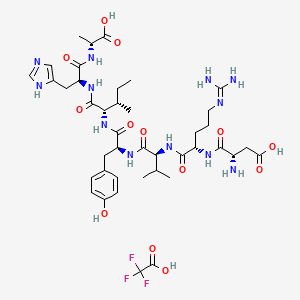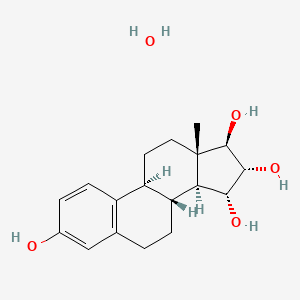![molecular formula C17H24Cl2N2O B10819177 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide is a synthetic compound known for its potent analgesic properties. It belongs to the class of novel synthetic opioids and was initially developed by the Upjohn company in the late 1970s . This compound has gained attention due to its high potency, which is approximately ten times greater than that of morphine .
Métodos De Preparación
The synthesis of 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide involves several steps. The key starting materials include 3,4-dichlorobenzoyl chloride and (1R,2R)-2-(dimethylamino)cyclohexanol. The reaction typically proceeds through the formation of an amide bond between the benzoyl chloride and the amine group of the cyclohexanol derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through binding to the mu-opioid receptor and, to a lesser extent, the delta-opioid receptor . This binding leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s high potency is attributed to its strong affinity for these receptors and its ability to cross the blood-brain barrier efficiently .
Comparación Con Compuestos Similares
3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide is structurally similar to other synthetic opioids such as AH-7921 and fentanyl . it is unique due to its specific chemical structure, which confers higher potency and distinct pharmacological properties . Similar compounds include:
Fentanyl: A highly potent synthetic opioid, approximately 100 times more potent than morphine.
MT-45: A synthetic opioid with a different chemical structure but similar analgesic effects.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological profile.
Propiedades
Fórmula molecular |
C17H24Cl2N2O |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide |
InChI |
InChI=1S/C17H24Cl2N2O/c1-4-21(16-8-6-5-7-15(16)20(2)3)17(22)12-9-10-13(18)14(19)11-12/h9-11,15-16H,4-8H2,1-3H3/t15-,16-/m1/s1 |
Clave InChI |
MEBBOQYQMHNKCI-HZPDHXFCSA-N |
SMILES isomérico |
CCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
CCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)

![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10819151.png)





![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)


